molecular formula C14H10ClNO2 B057594 N-(2-Benzoyl-4-chlorophenyl)formamide CAS No. 10352-28-0

N-(2-Benzoyl-4-chlorophenyl)formamide

Cat. No.: B057594
CAS No.: 10352-28-0
M. Wt: 259.69 g/mol
InChI Key: DSPFYCLSZSPMTO-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)formamide: is an organic compound with the molecular formula C14H10ClNO2 . It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 2-benzoyl-4-chlorophenyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(2-Benzoyl-4-chlorophenyl)formamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the interactions of formamide derivatives with biological molecules.

Medicine:

    Drug Development: this compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Benzoylation Reaction:

      Starting Materials: 2-chloroaniline and benzoyl chloride.

      Reaction Conditions: The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Procedure: 2-chloroaniline is reacted with benzoyl chloride to form N-(2-benzoyl-4-chlorophenyl)formamide.

  • Formylation Reaction:

      Starting Materials: N-(2-benzoyl-4-chlorophenyl)amine and formic acid.

      Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid.

      Procedure: N-(2-benzoyl-4-chlorophenyl)amine is reacted with formic acid to form this compound.

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation of N-(2-benzoyl-4-chlorophenyl)formamide can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Carried out under anhydrous conditions to prevent hydrolysis.

      Products: Reduction can lead to the formation of amines or alcohols depending on the specific conditions used.

  • Substitution:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system. The molecular pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

  • N-(2-Benzoylphenyl)formamide
  • N-(4-Chlorophenyl)formamide
  • N-(2-Benzoyl-4-methylphenyl)formamide

Comparison:

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-11-6-7-13(16-9-17)12(8-11)14(18)10-4-2-1-3-5-10/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPFYCLSZSPMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145886
Record name N-(2-Benzoyl-4-chlorophenyl)formamide
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Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10352-28-0
Record name N-(2-Benzoyl-4-chlorophenyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10352-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamido chlorobenzophenone
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Record name 10352-28-0
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Record name N-(2-Benzoyl-4-chlorophenyl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoyl-4-chlorophenyl)formamide
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Record name 5-CHLORO-2-FORMAMIDOBENZOPHENONE
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Synthesis routes and methods I

Procedure details

A mixture of 100 g (0.43 mole) of 2-amino-5-chlorobenzophenone and 500 g formic acid was refluxed for 1 hr, and then cooled and poured into 1 l. of ice water. The solid that precipitated was collected on a filter, washed with water, dried in air, and recrystallized from heptane-benzene to give 103.5 g (93%) of the formamide as colorless crystals, mp 89°-91°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 34.7 parts of 2-amino-5-chlorobenzophenone in 100 volume parts of formic acid is refluxed for 1.5 hour, and the excess formic acid is distilled off under reduced pressure. The residue is dissolved in 30 volume parts of ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate and water in this order, and dried over sodium sulfate, followed by distilling off the solvent. Treatment of the residue with n-hexane gives 5-chloro-2-formamidobenzophenone as pale yellow crystals. Recrystallization of the crystals from ethanol gives pale yellow granules melting at 92.5° to 93° C. Yield: 98%
[Compound]
Name
34.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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